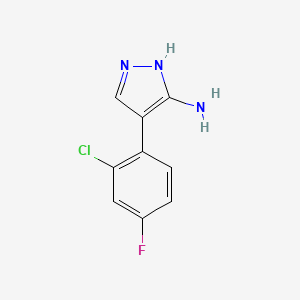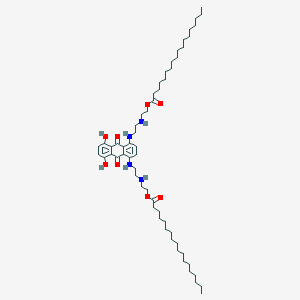
((((5,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))bis(ethane-2,1-diyl))bis(azanediyl))bis(ethane-2,1-diyl) distearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((((5,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))bis(ethane-2,1-diyl))bis(azanediyl))bis(ethane-2,1-diyl) distearate is a complex organic compound derived from anthraquinone. This compound features multiple functional groups, including hydroxyl, carbonyl, and amine groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((((5,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))bis(ethane-2,1-diyl))bis(azanediyl))bis(ethane-2,1-diyl) distearate typically involves multiple steps:
Formation of the Anthraquinone Core: The initial step involves the synthesis of the anthraquinone core, which can be achieved through the oxidation of anthracene.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced at specific positions on the anthraquinone core through hydroxylation reactions.
Formation of the Bis(azanediyl) Linkages: The amine groups are introduced through nucleophilic substitution reactions, forming the bis(azanediyl) linkages.
Attachment of Stearate Groups: Finally, the stearate groups are attached through esterification reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-scale Oxidation Reactions: Using oxidizing agents like potassium permanganate or chromium trioxide.
Catalytic Hydroxylation: Employing catalysts such as palladium or platinum to facilitate the hydroxylation process.
Continuous Flow Reactors: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace the amine groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products
Quinones: Formed through oxidation.
Hydroxyanthracenes: Formed through reduction.
Substituted Anthraquinones: Formed through substitution reactions.
Applications De Recherche Scientifique
Chemistry
Dye Synthesis: The compound’s anthraquinone core is useful in synthesizing various dyes and pigments.
Catalysis: It can act as a catalyst or catalyst precursor in organic reactions.
Biology
Antitumor Agents: The compound’s derivatives have shown potential as antitumor agents due to their ability to intercalate DNA.
Antibiotics: Some derivatives exhibit antibiotic properties.
Medicine
Drug Development: The compound is a precursor in the synthesis of drugs targeting cancer and bacterial infections.
Industry
Polymer Production: Used in the production of high-performance polymers.
Coatings: Employed in the formulation of protective coatings.
Mécanisme D'action
The compound exerts its effects through various mechanisms:
DNA Intercalation: The planar structure allows it to intercalate into DNA, disrupting replication and transcription.
Enzyme Inhibition: It can inhibit enzymes involved in DNA synthesis and repair.
Reactive Oxygen Species (ROS) Generation: The compound can generate ROS, leading to oxidative stress and cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dihydroxyanthraquinone (Quinizarin): Similar in structure but lacks the bis(azanediyl) linkages and stearate groups.
1,8-Dihydroxyanthraquinone (Dantron): Similar core structure but different functional groups.
Uniqueness
Functional Diversity: The presence of multiple functional groups (hydroxyl, carbonyl, amine, and ester) makes it more versatile.
Enhanced Biological Activity: The bis(azanediyl) linkages and stearate groups enhance its biological activity and solubility.
This detailed article provides a comprehensive overview of ((((5,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))bis(ethane-2,1-diyl))bis(azanediyl))bis(ethane-2,1-diyl) distearate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C58H96N4O8 |
|---|---|
Poids moléculaire |
977.4 g/mol |
Nom IUPAC |
2-[2-[[5,8-dihydroxy-4-[2-(2-octadecanoyloxyethylamino)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl octadecanoate |
InChI |
InChI=1S/C58H96N4O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-51(65)69-45-43-59-39-41-61-47-35-36-48(54-53(47)57(67)55-49(63)37-38-50(64)56(55)58(54)68)62-42-40-60-44-46-70-52(66)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-38,59-64H,3-34,39-46H2,1-2H3 |
Clé InChI |
QJWBQDJYYRKBCX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCCNCCNC1=C2C(=C(C=C1)NCCNCCOC(=O)CCCCCCCCCCCCCCCCC)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amine](/img/structure/B15276322.png)
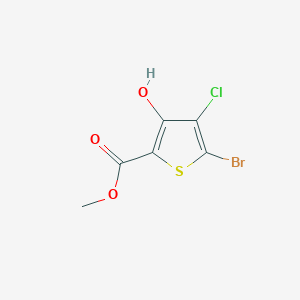
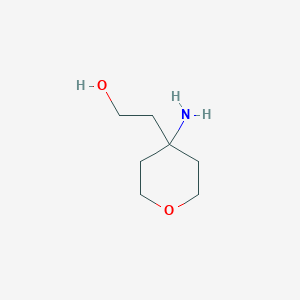
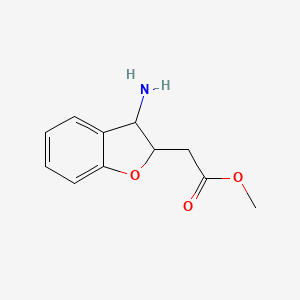
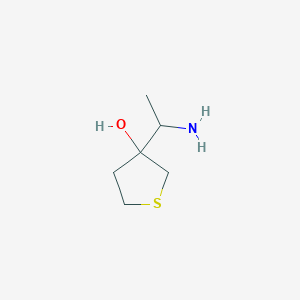
![(4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine](/img/structure/B15276346.png)

